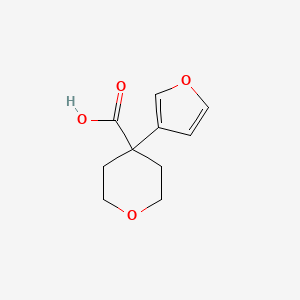
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate is a chemical compound with the molecular formula C10H8F3NO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is substituted with a methyl group, and the carboxyl group is esterified with methanol The trifluoroacetyl group is attached to the nitrogen atom of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate typically involves the reaction of 6-methyl nicotinic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity. The esterification process involves the use of methanol as a solvent and a dehydrating agent to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.
Methyl 2-methyl-6-(trifluoromethyl)nicotinate: A similar compound with a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H6F3NO3 |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
methyl 6-(2,2,2-trifluoroacetyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6F3NO3/c1-16-8(15)5-2-3-6(13-4-5)7(14)9(10,11)12/h2-4H,1H3 |
Clave InChI |
MIKLOKCJJGGATR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
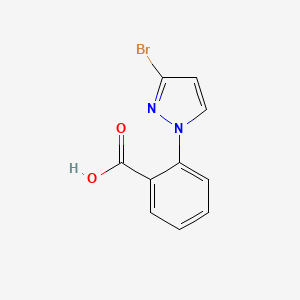

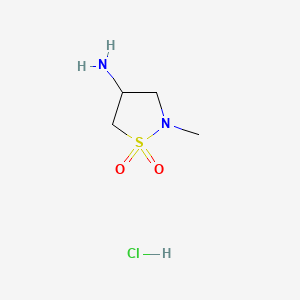
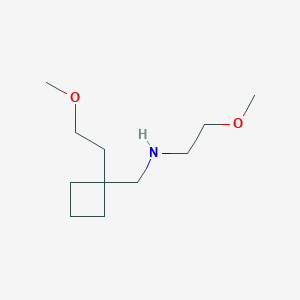
![ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate](/img/structure/B13532973.png)
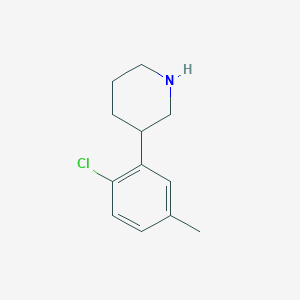


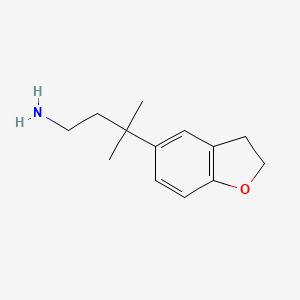
![2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B13533000.png)
